5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)-1,3,4-oxadiazole-2-thiol
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Overview
Description
5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)-1,3,4-oxadiazole-2-thiol is a complex organic compound that features a pyrrolidine ring, a sulfonyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)-1,3,4-oxadiazole-2-thiol typically involves multiple steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is usually introduced via sulfonation reactions using reagents like sulfonyl chlorides.
Construction of the Oxadiazole Ring: The oxadiazole ring is formed through cyclization reactions involving hydrazides and carbon disulfide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)-1,3,4-oxadiazole-2-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or iodine in the presence of a base.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like halogens or nitro groups under acidic conditions.
Major Products
Oxidation: Disulfides.
Reduction: Sulfides.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)-1,3,4-oxadiazole-2-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.
Mechanism of Action
The mechanism of action of 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)-1,3,4-oxadiazole-2-thiol involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors that are involved in key biological pathways.
Pathways Involved: Inhibition of enzyme activity or modulation of receptor signaling pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones.
Sulfonyl Derivatives: Compounds like sulfonylureas and sulfonamides.
Oxadiazole Derivatives: Compounds like 1,2,4-oxadiazole and 1,3,4-oxadiazole.
Uniqueness
5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)-1,3,4-oxadiazole-2-thiol is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
5-(4-pyrrolidin-1-ylsulfonylphenyl)-3H-1,3,4-oxadiazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S2/c16-20(17,15-7-1-2-8-15)10-5-3-9(4-6-10)11-13-14-12(19)18-11/h3-6H,1-2,7-8H2,(H,14,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANEGFVLPLPQBDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=NNC(=S)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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